4-Bromo-2-nitro-1-thiocyanatobenzene
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Overview
Description
4-Bromo-2-nitro-1-thiocyanatobenzene is an organic compound with the molecular formula C7H3BrN2O2S and a molecular weight of 259.1 g/mol . This compound is characterized by the presence of three substituents on the benzene ring: a bromine atom at position 4, a nitro group at position 2, and a thiocyanate group at position 1 . It is primarily used in scientific research and has various applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-1-thiocyanatobenzene typically involves the nitration of 4-bromo-1-thiocyanatobenzene. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the bromine atom. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitro-1-thiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products
Scientific Research Applications
4-Bromo-2-nitro-1-thiocyanatobenzene has diverse applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer activities.
Polymer Chemistry: Utilized in the modification of polymers to enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitro-1-thiocyanatobenzene is primarily based on its ability to undergo various chemical transformations. The nitro group is a strong electron-withdrawing group, which affects the reactivity of the benzene ring and facilitates electrophilic substitution reactions . The thiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives . The bromine atom can be replaced by other functional groups, further expanding the compound’s reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-nitrobenzene: Similar structure but lacks the thiocyanate group.
2-Bromo-4-nitroaniline: Contains an amino group instead of the thiocyanate group.
4-Bromo-2-nitrophenol: Contains a hydroxyl group instead of the thiocyanate group.
Uniqueness
4-Bromo-2-nitro-1-thiocyanatobenzene is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives . This makes it a valuable compound in synthetic chemistry and material science .
Properties
IUPAC Name |
(4-bromo-2-nitrophenyl) thiocyanate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2S/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXZHZFRPAQKCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])SC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675186 |
Source
|
Record name | 4-Bromo-2-nitrophenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157645-54-0 |
Source
|
Record name | 4-Bromo-2-nitrophenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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